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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

Cat. No.: B073060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds

with the molecular formula C5H6N2O3. This formula primarily corresponds to methoxy-

substituted uracil isomers, which are of significant interest in medicinal chemistry due to their

potential as antiviral and anticancer agents. This document details the physicochemical

properties, spectroscopic characterization, synthesis protocols, and known biological activities

of the primary isomers: 5-Methoxyuracil and 1-Methoxyuracil.

Core Isomers and Physicochemical Properties
The molecular formula C5H6N2O3 most prominently represents two structural isomers of

methoxyuracil. Their fundamental properties are summarized below.
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Property 5-Methoxyuracil 1-Methoxyuracil

IUPAC Name
5-methoxy-1H-pyrimidine-2,4-

dione[1]
1-methoxypyrimidine-2,4-dione

Molecular Weight 142.11 g/mol [1] 142.11 g/mol

Molecular Formula C5H6N2O3[1] C5H6N2O3

CAS Number 6623-81-0[1] Not readily available

Computed XLogP3 -0.8[1] -0.7

Hydrogen Bond Donors 2 1

Hydrogen Bond Acceptors 3 3

Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of C5H6N2O3 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹³C) atoms within the molecule.

Table 2.1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton
5-Methoxyuracil (in DMSO-
d6)

1-Methoxyuracil (in DMSO-
d6)

H6 ~7.4 (s) ~7.7 (d)

-OCH3 ~3.7 (s) ~3.8 (s)

N1-H ~11.0 (s) -

N3-H ~11.2 (s) ~11.5 (s)

H5 - ~5.8 (d)
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Note: These are predicted shifts based on related structures and general NMR principles.

Experimental values may vary.

Table 2.2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon
5-Methoxyuracil (in DMSO-
d6)

1-Methoxyuracil (in DMSO-
d6)

C2 ~151 ~150

C4 ~160 ~163

C5 ~140 ~101

C6 ~125 ~142

-OCH3 ~55 ~60

Note: These are predicted shifts based on related structures and general NMR principles.

Experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Table 2.3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group 5-Methoxyuracil 1-Methoxyuracil

N-H Stretch 3100-3400 (broad) 3100-3400 (broad)

C-H Stretch (aromatic) ~3050 ~3050

C-H Stretch (aliphatic) ~2950, ~2850 ~2950, ~2850

C=O Stretch ~1710, ~1660 ~1710, ~1660

C=C Stretch ~1600 ~1600

C-O Stretch ~1250 ~1250
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For both 5-Methoxyuracil and 1-Methoxyuracil, the molecular ion peak (M+) is

expected at an m/z of approximately 142.

Expected Fragmentation:

Common fragmentation pathways for uracil derivatives involve the loss of CO, HNCO, and

cleavage of the pyrimidine ring. For methoxyuracils, the loss of the methyl group (CH₃, m/z 15)

or the methoxy group (OCH₃, m/z 31) are also anticipated fragmentation patterns. The

fragmentation of uracil itself is known to produce major fragments at m/z 69 and 42[2].

Experimental Protocols
Synthesis of 5-Methoxyuracil
A common method for the synthesis of 5-Methoxyuracil is through the methoxylation of a

halogenated uracil precursor.

Protocol: Methoxylation of 5-Bromouracil[3]

Preparation of Sodium Methoxide: Dissolve sodium metal in anhydrous methanol under an

inert atmosphere (e.g., argon or nitrogen) with cooling.

Reaction: Add 5-bromouracil to the freshly prepared sodium methoxide solution.

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Work-up: After completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to

precipitate the product.

Purification: Collect the crude 5-methoxyuracil by filtration and purify by recrystallization from

an appropriate solvent.
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5-Bromouracil

Reflux

NaOCH3 / MeOH

5-Methoxyuracil
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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